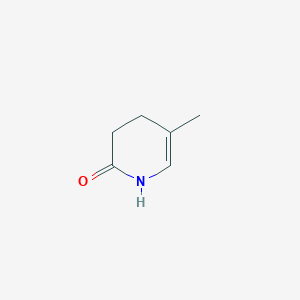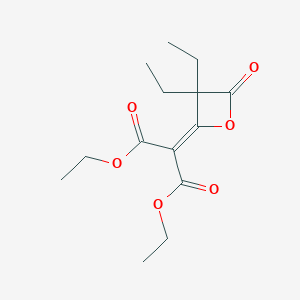
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is a complex organic compound that belongs to the pyridine family Pyridines are six-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by its unique structure, which includes hydroxyl, methyl, pentyl, and dicarboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 5-hydroxy-6-methylpyridine and pentyl bromide in the presence of a base can yield the desired compound. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, catalytic processes may be employed to enhance the reaction efficiency and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dicarboxylic acid groups can be reduced to alcohols.
Substitution: The methyl and pentyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid: Lacks the pentyl group, resulting in different chemical properties.
6-Methyl-2-pentylpyridine-3,4-dicarboxylic acid:
5-Hydroxy-2-pentylpyridine-3,4-dicarboxylic acid: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is unique due to the presence of all four functional groups, which contribute to its diverse reactivity and potential applications. The combination of hydroxyl, methyl, pentyl, and dicarboxylic acid groups makes it a versatile compound for various chemical and biological studies.
Eigenschaften
| 92042-61-0 | |
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-6-8-9(12(16)17)10(13(18)19)11(15)7(2)14-8/h15H,3-6H2,1-2H3,(H,16,17)(H,18,19) |
InChI-Schlüssel |
WQEKFYWOEKLMNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC(=C(C(=C1C(=O)O)C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)

